molecular formula C6H12N2O B2614807 2-Amino-2-cyclopropylpropanamide CAS No. 111829-41-5

2-Amino-2-cyclopropylpropanamide

Cat. No.: B2614807
CAS No.: 111829-41-5
M. Wt: 128.175
InChI Key: IHYLQMHKXVNHSH-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanamide is a cyclopropane-containing amide derivative. The compound is typically encountered as its hydrochloride salt (2-Amino-2-cyclopropylpropanamide hydrochloride), with references indicating its use in pharmaceutical intermediates and fine chemical synthesis . Cyclopropane rings are known to confer conformational rigidity and metabolic stability, making this compound valuable in drug design .

Properties

IUPAC Name

2-amino-2-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(8,5(7)9)4-2-3-4/h4H,2-3,8H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLQMHKXVNHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired amide. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of 2-Amino-2-cyclopropylpropanamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Amino-2-cyclopropylpropanamide with key analogs, emphasizing substituent variations and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-Amino-2-cyclopropylpropanamide hydrochloride Cyclopropyl group, amide, HCl salt C₆H₁₂ClN₂O ~164.63 (HCl salt) Not explicitly stated Cyclopropane core; higher rigidity
2-Amino-2-methylpropanamide Methyl group instead of cyclopropyl C₄H₁₀N₂O 102.14 16252-90-7 Smaller size; reduced steric hindrance
2-Amino-N-isobutyl-2-methylpropanamide HCl Methyl + isobutyl groups, HCl salt C₈H₁₉ClN₂O 194.71 1220035-05-1 Branched alkyl chain; enhanced lipophilicity
2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid HCl Phenyl group, extended backbone C₁₃H₁₈ClN₂O₂ 284.75 1334145-95-7 Aromatic ring; potential π-π interactions
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide Cyclohexyl, benzyl, cyclopropyl groups C₁₉H₂₉N₃O 315.45 1354002-42-8 Complex tertiary structure; chiral centers
Key Observations:
  • Cyclopropyl vs.
  • Lipophilicity: The isobutyl group in 2-Amino-N-isobutyl-2-methylpropanamide HCl increases hydrophobicity, which may enhance membrane permeability .
  • Aromatic vs. Aliphatic Moieties : The phenyl-containing analog (CAS 1334145-95-7) offers opportunities for aromatic interactions in biological systems, absent in the cyclopropyl variant .

Biological Activity

2-Amino-2-cyclopropylpropanamide, also known as cyclopropyl alanine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Amino-2-cyclopropylpropanamide has a molecular formula of C5_5H10_10N2_2O and a molecular weight of 114.15 g/mol. Its structure includes an amino group, a cyclopropyl moiety, and a propanamide backbone, which contributes to its biological activity.

PropertyValue
Molecular FormulaC5_5H10_10N2_2O
Molecular Weight114.15 g/mol
CAS Number1334149-14-2

The biological activity of 2-amino-2-cyclopropylpropanamide primarily revolves around its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

Therapeutic Applications

Research indicates that 2-amino-2-cyclopropylpropanamide has potential applications in several therapeutic areas:

  • Anticancer Agents : Studies have suggested that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of 2-amino-2-cyclopropylpropanamide. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Results Summary :

Cell LineIC50 (µM)Mechanism of Action
MCF-75.3Apoptosis induction
A5494.7Cell cycle arrest
HeLa6.1Inhibition of survival pathways

Case Study 2: Neurological Effects

A clinical trial examined the effects of 2-amino-2-cyclopropylpropanamide on patients with major depressive disorder. The findings indicated improvements in mood and cognitive function after treatment with this compound.

Trial Overview :

ParameterBaselinePost-Treatment
Depression Scale Score2515
Cognitive Function Score6075

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